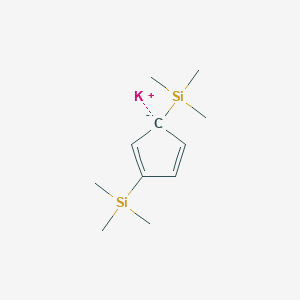
potassium;trimethyl-(3-trimethylsilylcyclopenta-1,4-dien-1-yl)silane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Potassium;trimethyl-(3-trimethylsilylcyclopenta-1,4-dien-1-yl)silane is a complex organosilicon compound It features a unique structure where a potassium ion is associated with a trimethylsilyl group and a cyclopentadienyl ring substituted with another trimethylsilyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of potassium;trimethyl-(3-trimethylsilylcyclopenta-1,4-dien-1-yl)silane typically involves the reaction of trimethylsilyl-substituted cyclopentadienyl compounds with potassium reagents. One common method is the reaction of trimethylsilylcyclopentadiene with potassium hydride or potassium tert-butoxide under an inert atmosphere . The reaction is usually carried out in an aprotic solvent such as tetrahydrofuran (THF) at low temperatures to prevent decomposition.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the product.
化学反应分析
Types of Reactions
Potassium;trimethyl-(3-trimethylsilylcyclopenta-1,4-dien-1-yl)silane can undergo various types of chemical reactions, including:
Substitution Reactions: The trimethylsilyl groups can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in redox reactions, although specific examples are less common.
Coordination Chemistry: The cyclopentadienyl ring can coordinate with transition metals, forming organometallic complexes.
Common Reagents and Conditions
Common reagents used in reactions with this compound include halogenating agents, oxidizing agents, and various nucleophiles. Typical reaction conditions involve inert atmospheres and aprotic solvents to maintain the stability of the compound.
Major Products
The major products formed from reactions involving this compound depend on the specific reaction type. For example, substitution reactions may yield derivatives with different functional groups, while coordination reactions can produce a variety of organometallic complexes.
科学研究应用
Potassium;trimethyl-(3-trimethylsilylcyclopenta-1,4-dien-1-yl)silane has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of organometallic compounds and as a reagent in various organic transformations.
Materials Science: The compound’s unique structure makes it useful in the development of new materials with specific electronic or mechanical properties.
Biology and Medicine: While direct applications in biology and medicine are limited, derivatives of this compound may have potential as bioactive molecules or in drug delivery systems.
Industry: In industrial settings, it can be used in the production of specialty chemicals and advanced materials.
作用机制
The mechanism by which potassium;trimethyl-(3-trimethylsilylcyclopenta-1,4-dien-1-yl)silane exerts its effects is primarily through its ability to act as a ligand in coordination chemistry. The cyclopentadienyl ring can donate electron density to metal centers, stabilizing various oxidation states and facilitating catalytic processes. The trimethylsilyl groups provide steric protection, enhancing the stability of the resulting complexes.
相似化合物的比较
Similar Compounds
Trimethylsilylcyclopentadiene: Similar in structure but lacks the potassium ion.
Potassium cyclopentadienide: Contains a cyclopentadienyl ring but without the trimethylsilyl substitution.
Trimethylsilyl chloride: A simpler organosilicon compound used in various synthetic applications.
Uniqueness
Potassium;trimethyl-(3-trimethylsilylcyclopenta-1,4-dien-1-yl)silane is unique due to the combination of the potassium ion, the trimethylsilyl groups, and the cyclopentadienyl ring. This combination imparts specific reactivity and stability characteristics that are not found in simpler related compounds .
属性
CAS 编号 |
103731-90-4 |
|---|---|
分子式 |
C11H21KSi2 |
分子量 |
248.55 g/mol |
IUPAC 名称 |
potassium;trimethyl-(3-trimethylsilylcyclopenta-1,4-dien-1-yl)silane |
InChI |
InChI=1S/C11H21Si2.K/c1-12(2,3)10-7-8-11(9-10)13(4,5)6;/h7-9H,1-6H3;/q-1;+1 |
InChI 键 |
SXLXWZCHUYNPNT-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(C)[C-]1C=CC(=C1)[Si](C)(C)C.[K+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



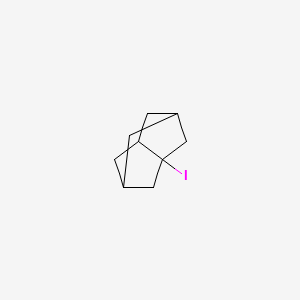
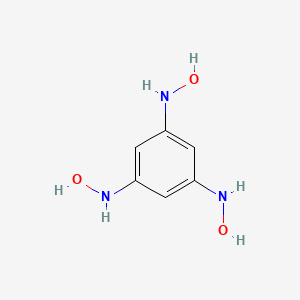

![5-[[(5,6,7,8-Tetrahydro-2-naphthalenyl)oxy]methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B14325930.png)
![4-[10-(4-Hexylphenyl)anthracen-9-YL]phenol](/img/structure/B14325932.png)
![N,N-Dimethyltricyclo[2.2.1.0~2,6~]heptane-1-carboxamide](/img/structure/B14325936.png)
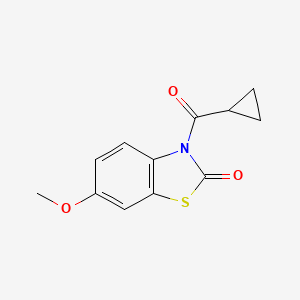
![4-[(Cyclohexyloxy)methyl]morpholine](/img/structure/B14325961.png)

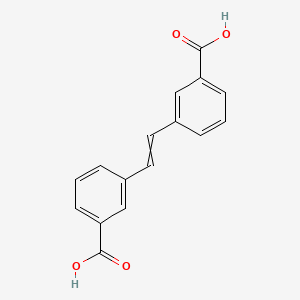

![[([1,1'-Biphenyl]-4-yl)amino](oxo)acetic acid](/img/structure/B14325984.png)
![1,1'-Bis{[4-(trimethoxysilyl)phenyl]methyl}-4,4'-bipyridin-1-ium](/img/structure/B14325992.png)
